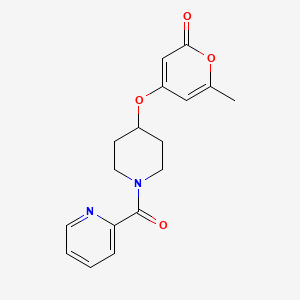

![molecular formula C25H16ClF2N5O2 B2661446 5-(3-(2-氯吡嘧啶-4-基)咪唑并[1,2-a]吡啶-2-基)-N-(2,6-二氟苯基)-2-甲氧基苯甲酰胺 CAS No. 1089278-50-1](/img/structure/B2661446.png)

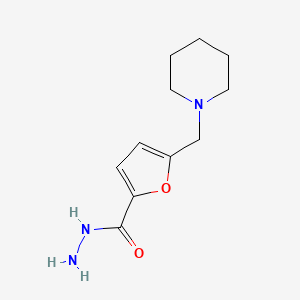

5-(3-(2-氯吡嘧啶-4-基)咪唑并[1,2-a]吡啶-2-基)-N-(2,6-二氟苯基)-2-甲氧基苯甲酰胺

货号 B2661446

CAS 编号:

1089278-50-1

分子量: 491.88

InChI 键: ULBBNQATOALHDX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound “5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrimidine ring and an imidazo[1,2-a]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes several different types of functional groups and rings. These include a pyrimidine ring, an imidazo[1,2-a]pyridine ring, a benzamide group, and a methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Factors that could influence these properties include the types of functional groups present, the overall shape of the molecule, and the presence of any charged groups .科学研究应用

- Clinical Candidate : BMS-903452 has shown efficacy in rodent models of diabetes and increased GLP-1 plasma levels in human studies .

- GPR119/Incretin Axis : Targeting GPR119 may offer a promising therapy for MAFLD. By modulating GLP-1 secretion, compounds like BMS-903452 could impact liver health .

- Potential Applications : BMS-903452 or related compounds might mitigate inflammation in various contexts .

- Neuroprotective Potential : Investigating BMS-903452’s effects on neurodegenerative conditions (e.g., Alzheimer’s, Parkinson’s) could be worthwhile .

Type 2 Diabetes Treatment

Metabolic-Associated Fatty Liver Disease (MAFLD)

Anti-Inflammatory Effects

Neuroprotection and Neurodegenerative Diseases

Gastrointestinal Disorders

Cancer Research

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-[3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClF2N5O2/c1-35-19-9-8-14(13-15(19)24(34)32-22-16(27)5-4-6-17(22)28)21-23(18-10-11-29-25(26)30-18)33-12-3-2-7-20(33)31-21/h2-13H,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBBNQATOALHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=NC(=NC=C4)Cl)C(=O)NC5=C(C=CC=C5F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClF2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide | |

Synthesis routes and methods

Procedure details

A tautomeric mixture of 5-[(2-Chloro-4-pyrimidinyl)acetyl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide and 5-[(E)-2-(2-chloro-4-pyrimidinyl)-1-hydroxyethenyl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (1.26 g, 3.02 mmol) was dissolved in 60 mL of DCM with stirring. NBS (0.538 g, 3.02 mmol) was added in a single portion. The reaction was stirred for 20 minutes and concentrated in vacuo. The residue was dissolved in 60 mL of dioxane with stirring, and 2-aminopyridine (0.853 g, 9.06 mmol) was added in a single portion. The reaction was heated at 60° C. with an oil bath for 24 hours and cooled to rt. The reaction was stirred at rt for an additional 40 hours. The reaction was poured into half-saturated NaHCO3 solution and EtOAc, and the layers were separated. The organic layer was washed with brine, and the combined aqueous layers were extracted twice with EtOAc. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography. Impure fractions were concentrated and further purified by flash chromatography. The combined clean fractions (by TLC) from both runs were combined and concentrated in vacuo to afford 1.07 g (72%) of the desired product. 1H NMR (400 MHz, DMSO-d6): δ 9.80 (s, 1H), 9.40 (d, J=7.0 Hz, 1H), 8.57 (d, J=5.1 Hz, 1H), 8.10 (d, J=1.5 Hz, 1H), 7.84-7.77 (m, 2H), 7.57 (m, 1H), 7.39 (m, 1H), 7.33-7.26 (m, 2H), 7.24-7.14 (m, 3H), 3.99 (s, 3H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Quantity

1.26 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

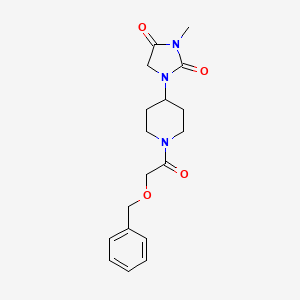

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)

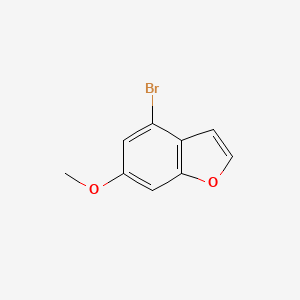

![6-[4-(cyclohexylcarbonyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2661367.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2661371.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)